![molecular formula C9H7FN2O4S B6242977 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate CAS No. 2378501-86-9](/img/no-structure.png)
4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate
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Overview
Description
1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles often involves the reaction of an acylhydrazide with a carboxylic acid derivative . The resulting intermediate then undergoes cyclization to form the oxadiazole ring .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles consists of a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The presence of these heteroatoms allows for a variety of substitution patterns, which can greatly influence the properties of the compound .
Chemical Reactions Analysis
1,2,4-Oxadiazoles can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with various metal ions . They can also undergo reactions at the nitrogen atoms, such as N-alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their substitution pattern. For example, they can range from being solid to liquid at room temperature, and their solubility in various solvents can also vary .
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate involves the reaction of 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol with fluoranesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol", "Fluoranesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution.", "Step 3: Slowly add fluoranesulfonyl chloride to the solution while stirring at room temperature.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 7: Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
2378501-86-9 |
Product Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl fluoranesulfonate |
Molecular Formula |
C9H7FN2O4S |
Molecular Weight |
258.2 |
Purity |
95 |
Origin of Product |
United States |
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